molecular formula C8H6N2O3 B170296 3-Methoxy-4-nitrobenzonitrile CAS No. 177476-75-4

3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296
CAS No.: 177476-75-4
M. Wt: 178.14 g/mol
InChI Key: LCBUSDDLYBHQFA-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzonitrile is a specialty aromatic nitrile serving as a versatile synthetic intermediate in advanced research. Its molecular structure, incorporating both electron-donating (methoxy) and electron-withdrawing (nitrile, nitro) groups, makes it a valuable scaffold for constructing complex molecules. Based on the known applications of similar compounds, researchers may explore its use in developing high-performance polymers and resins, where such nitriles can contribute to thermal stability and material properties . In medicinal chemistry, the nitrile functional group is a key pharmacophore found in various active pharmaceutical ingredients, known to enhance metabolic stability, bind selectively to biological targets, and improve water solubility . The presence of the nitro group offers a handle for further synthetic modification, for instance, through reduction to an aniline, enabling the development of diverse chemical libraries for drug discovery. This compound is intended for research applications in chemical synthesis, materials science, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUSDDLYBHQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447611
Record name 3-Methoxy-4-nitrobenzonitrile
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177476-75-4
Record name 3-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-nitrobenzonitrile
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Overview of Substituted Benzonitriles in Chemical Research

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, with additional functional groups modifying the ring. The nitrile group is a versatile functional group in organic synthesis, participating in a variety of chemical transformations. thieme-connect.comlew.ro It can be hydrolyzed to form amides and carboxylic acids, reduced to amines, or used in cycloaddition reactions to create nitrogen-containing heterocyclic compounds like tetrazoles. thieme-connect.comajgreenchem.com

The nature and position of the substituents on the benzene ring profoundly influence the reactivity of the benzonitrile (B105546) moiety. researchgate.net Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the nitrile carbon and the aromatic ring, making them more susceptible to nucleophilic attack. ajgreenchem.comresearchgate.net Conversely, electron-donating groups can decrease this reactivity. ajgreenchem.commdpi.com This tunability makes substituted benzonitriles valuable building blocks in medicinal chemistry, agrochemicals, and materials science. thieme-connect.comlew.rochemimpex.com

Significance of Nitroaromatic Compounds in Synthetic and Mechanistic Studies

Nitroaromatic compounds, which feature a nitro (-NO₂) group bonded to an aromatic ring, are of paramount importance in both industrial and laboratory-scale organic synthesis. numberanalytics.comresearchgate.netnumberanalytics.com The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (SNAr). numberanalytics.comjsynthchem.com This property is extensively exploited to introduce a wide array of functional groups onto the aromatic core. numberanalytics.com

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to a variety of other nitrogen-containing functional groups, most notably the amino group (-NH₂), which is a cornerstone of many synthetic pathways leading to dyes, pharmaceuticals, and other fine chemicals. jsynthchem.comjsynthchem.com The study of nitroaromatic compounds has also been crucial in the development of mechanistic organic chemistry, providing clear examples of electronic effects and reaction pathways. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Nitrobenzonitrile

Reactivity Profiles of the Nitrile Group

The nitrile (-C≡N) group in 3-methoxy-4-nitrobenzonitrile is a versatile functional handle that can undergo a range of chemical transformations.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group in substituted benzonitriles can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. Under acidic conditions (pH < 3), the nitrile group of this compound can be hydrolyzed, likely through an intermediate amide, to form the corresponding carboxylic acid. Conversely, under alkaline conditions (pH > 10), the molecule is prone to rapid degradation, potentially leading to nitro-phenolate derivatives.

The conversion of nitriles to amides, a process known as hydration, can be achieved using various reagents. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been shown to be effective for the hydration of a variety of aromatic nitriles into their corresponding amides. rsc.org This method is notable for its efficiency with aromatic nitriles bearing either electron-donating or electron-withdrawing groups. rsc.org Specifically, 4-nitrobenzonitrile (B1214597) can be converted to 4-nitrobenzamide (B147303) in high yield. rsc.orgresearchgate.net Another method involves the use of N,N-diethylhydroxylamine for the hydration of nitriles to amides. researchgate.net Enzymatic hydration using nitrile hydratase also presents a viable route for this transformation, with studies showing the conversion of various substituted benzonitriles, including nitro-substituted ones, to their respective amides. thieme-connect.de

Reduction of the Nitrile Functionality

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org The reduction of nitriles with LiAlH₄ is a common method for synthesizing primary amines. libretexts.org Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel under elevated temperature and pressure, also effectively reduces the carbon-nitrogen triple bond. libretexts.org

Interestingly, in molecules containing both a nitro and a nitrile group, selective reduction can be achieved. For example, the use of tetramethyldisiloxane (TMDS) with an iron catalyst like Fe(acac)₃ has been shown to selectively reduce the nitro group over the nitrile. acs.org In one instance, the reduction of 4-nitrobenzonitrile with this system yielded p-cyanoaniline in 94% yield. acs.org Conversely, other conditions using TMDS can selectively reduce the nitrile, as seen in the formation of 4-nitrobenzylamine (B181301) from 4-nitrobenzonitrile. acs.org

Reactions as a Leaving Group or Nucleophile

While the nitrile group is not a typical leaving group in nucleophilic aromatic substitution, its strong electron-withdrawing nature plays a crucial role in activating the aromatic ring for such reactions. masterorganicchemistry.comwikipedia.org In some specialized reactions, the entire cyano-substituted aromatic ring can act as a leaving group. The nitrile group itself is not generally considered nucleophilic due to the electron density being tightly held in the triple bond. However, computational studies on the reaction of methoxide (B1231860) with 4-nitrobenzonitrile suggest that the nucleophile can approach the nitrile carbon, leading to the formation of an imidate intermediate. wuxiapptec.com

Reactivity Profiles of the Nitro Group

The nitro (-NO₂) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations. wikipedia.org

Reduction to Amine and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group to an amino group is one of the most fundamental and widely used reactions in organic synthesis. masterorganicchemistry.comorganic-chemistry.org This transformation can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com The reduction of this compound specifically yields 4-amino-3-methoxybenzonitrile. This product is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

The selective reduction of one nitro group in dinitro compounds is also possible. dergipark.org.tr The choice of reducing agent and conditions can allow for the chemoselective reduction of a nitro group in the presence of other reducible functional groups, such as nitriles or halogens. acs.orgrsc.org For instance, catalytic systems have been developed that tolerate sensitive functionalities while effectively reducing the nitro group. rsc.org The reduction process can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. rsc.orgunimi.it

Role in Activating the Aromatic Ring for Nucleophilic Attack

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.orglibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction. masterorganicchemistry.com

In the case of this compound, the nitro group is para to the methoxy (B1213986) group and meta to the nitrile. While the methoxy group is typically a poor leaving group, the powerful activation provided by the nitro group can enable its substitution by strong nucleophiles under certain conditions. Research on related compounds, such as 3-methoxy-4-nitrobenzaldehyde (B1600471), has shown that the nitro group facilitates nucleophilic substitution. umich.edu The presence of both the nitro and nitrile groups makes the aromatic ring of this compound electron-poor and thus susceptible to attack by nucleophiles.

Photochemical Reactions and Nucleophilic Photosubstitution

The study of photochemical reactions involving methoxynitroaromatic compounds has revealed that nucleophilic photosubstitution can proceed through two primary pathways: a direct SN2 Ar* photosubstitution and a route initiated by electron transfer from the nucleophile to the nitro compound. cdnsciencepub.com Substitutions occurring at positions meta to the nitro group, as well as those at the ipso position, are typically S_N2 Ar* processes. cdnsciencepub.com These reactions are thought to be initiated by the attraction of the incoming nucleophile to areas of low electron density in the excited state's highest occupied molecular orbital (HOMO). cdnsciencepub.com

In the context of related compounds, photocyanation has been shown to be a particularly selective reaction. For instance, both 3-nitroveratrole and o-nitroanisole undergo photocyanation exclusively at the position meta to the nitro group. cdnsciencepub.com Specifically, the photoreaction of o-nitroanisole with a cyanide nucleophile yields 4-methoxy-3-nitrobenzonitrile (B1305115), where a hydrogen atom is formally substituted. cdnsciencepub.com This regioselectivity highlights the directing influence of the nitro group in the excited state.

While direct photochemical studies on this compound are not extensively detailed in the provided results, the behavior of analogous compounds provides a strong basis for predicting its reactivity. The presence of the nitro group is expected to direct incoming nucleophiles to the meta position under photochemical conditions.

Reactivity Profiles of the Methoxy Group

The methoxy group in aromatic ethers can be cleaved under various conditions, a reaction often referred to as demethylation or ether cleavage. This process typically requires strong acids and often heat, converting the ether to an alcohol (a phenol (B47542) in the case of aromatic ethers) and an alkyl halide. masterorganicchemistry.comnumberanalytics.com Common reagents for this transformation include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). masterorganicchemistry.comnumberanalytics.comchemistrysteps.com The reaction proceeds by protonation of the ether oxygen, which enhances its leaving group ability, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comchemistrysteps.com

The mechanism of ether cleavage can be either S_N1 or S_N2, depending on the structure of the ether. chemistrysteps.comwikipedia.org For ethers with primary alkyl groups, like the methyl group in this compound, the reaction generally follows an S_N2 pathway. masterorganicchemistry.comchemistrysteps.com In this mechanism, the nucleophile directly attacks the carbon of the methyl group, leading to the displacement of the phenoxide.

Alternative reagents and conditions for ether cleavage have also been developed. For instance, 3-Methoxybenzonitrile (B145857) can undergo dealkylation when treated with silicon tetrachloride (SiCl₄) in the presence of lithium iodide (LiI) and boron trifluoride (BF₃). sigmaaldrich.com In the synthesis of various complex molecules, demethylation of methoxy-substituted aromatic compounds is a key step. For example, treatment with boron tribromide (BBr₃) in dichloromethane (B109758) is a common method for cleaving methoxy groups to the corresponding hydroxyls. nih.gov However, the success of this method can be substrate-dependent. In cases where BBr₃ is ineffective, treatment with molten pyridine (B92270) hydrochloride at elevated temperatures (150–160 °C) has been successfully employed for demethylation. nih.gov The synthesis of the anti-cancer drug Gefitinib has also involved demethylation of a dimethoxyquinazoline derivative as an early step in some synthetic routes. ukm.my

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. vaia.commasterorganicchemistry.com It increases the electron density of the benzene (B151609) ring through its electron-donating resonance effect, making the ring more susceptible to attack by electrophiles. vaia.com This leads to faster reaction rates for processes like nitration, halogenation, and sulfonation compared to unsubstituted benzene. vaia.com

Conversely, the methoxy group generally deactivates the aromatic ring towards nucleophilic aromatic substitution (NAS). vaia.com By donating electron density, it makes the ring less electron-deficient and therefore less favorable for attack by nucleophiles, which require an electron-poor aromatic system. vaia.com

Demethylation and Ether Cleavage Reactions

Interactions and Synergistic Effects of Substituents

The chemical behavior of this compound is dictated by the combined electronic and steric influences of its three functional groups.

Electronic Effects:

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group, acting through both resonance (-R effect) and induction (-I effect). vulcanchem.com It significantly deactivates the aromatic ring towards electrophilic attack and strongly activates it for nucleophilic aromatic substitution.

Nitrile Group (-CN): The nitrile group is also a strong electron-withdrawing group due to the electronegativity of the nitrogen and the nature of the carbon-nitrogen triple bond. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

In this compound, the powerful electron-withdrawing nature of the nitro and nitrile groups renders the aromatic ring highly electron-deficient. vulcanchem.com This electronic environment is a key determinant of its reactivity. The activating, electron-donating methoxy group is positioned ortho to the strongly deactivating nitro group and meta to the deactivating nitrile group, leading to a complex pattern of electron distribution.

Steric Effects: The substituents also exert steric hindrance, which can influence the accessibility of different positions on the ring to attacking reagents. masterorganicchemistry.com While the methoxy, nitro, and nitrile groups are not exceptionally large, their placement can disfavor reactions at adjacent positions. For example, in electrophilic aromatic substitution on disubstituted benzenes, the electrophile generally favors the position flanked by the fewest substituents when electronic factors are similar. masterorganicchemistry.com

The interplay of electronic and steric effects governs the regioselectivity (where a reaction occurs) and the rate of reactions involving this compound.

Regioselectivity: In electrophilic aromatic substitution , the directing effects of the existing substituents are crucial. The methoxy group is an ortho-, para-director, while the nitro and nitrile groups are meta-directors. masterorganicchemistry.com When multiple substituents are present, the most powerful activating group typically controls the position of further substitution. masterorganicchemistry.com In this case, the methoxy group is the only activating group. It would direct an incoming electrophile to its ortho (position 2) and para (position 6) positions. The nitro group would direct to position 6 (meta), and the nitrile group would direct to position 5 (meta). The convergence of these directing effects, particularly the strong activation by the methoxy group, would likely favor substitution at position 6.

In nucleophilic aromatic substitution (NAS) , the electron-withdrawing groups are paramount. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this would activate position 3 (the methoxy-bearing carbon) and position 5. The nitrile group also contributes to the activation of the ring for NAS. Therefore, a nucleophile could potentially substitute the methoxy group at position 3.

Reaction Rate: The rate of reaction is also heavily influenced by the substituents.

For electrophilic aromatic substitution , the strong deactivating effects of the nitro and nitrile groups would significantly slow down the reaction rate, despite the presence of the activating methoxy group.

For nucleophilic aromatic substitution , the combined electron-withdrawing power of the nitro and nitrile groups makes the ring highly susceptible to nucleophilic attack, leading to a relatively fast reaction rate. wuxibiology.comwuxiapptec.com Studies on similar compounds, like 3-methoxy-4-nitrobenzaldehyde, have shown measurable rate constants for nucleophilic substitution reactions. umich.edu The rate constant for the reaction of 3-methoxy-4-nitrobenzaldehyde with [¹⁸F]fluoride was found to be slightly larger than that of the corresponding methyl-substituted ring, indicating the electronic influence of the methoxy group on the reaction rate. umich.edu

The table below summarizes the kinetic data for the nucleophilic substitution of various substituted aromatic rings, providing context for the expected reactivity of this compound.

SubstrateRate Constant (min⁻¹)
4-trimethylammoniumbenzaldehyde0.04
4-trimethylammoniumbenzonitrile0.05
2-Nitrobenzaldehyde0.01
4-Nitrobenzonitrile0.01
3-Methyl-4-nitrobenzaldehyde0.004
3-Methoxy-4-nitrobenzaldehyde0.005
Data from a study on substitution with [¹⁸F]fluoride ion. umich.edu

Electronic and Steric Effects of the Methoxy, Nitro, and Nitrile Groups

Mechanistic Studies of Transformation Reactions

The transformation of this compound is a subject of detailed mechanistic inquiry, employing a combination of computational and experimental techniques to elucidate the underlying pathways of its reactions. These studies are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of this compound at a molecular level. DFT calculations allow for the simulation of various molecular properties and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Researchers utilize DFT methods, such as B3LYP and MPW1PW91, with basis sets like 6-31G(d) or 6-311+G(2d,p), to model the electronic structure and geometry of the molecule. acs.org These calculations can predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the computational model. To account for the influence of the reaction environment, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations. researchgate.net

A key application of DFT is in studying nucleophilic aromatic substitution (SNAr) reactions, a common transformation for nitroaromatic compounds. For the structurally similar 4-nitrobenzonitrile, Quantum Mechanics (QM) analyses have been used to dissect the reaction mechanism with nucleophiles like methoxide. wuxiapptec.comwuxiapptec.com These studies calculate the Lowest Unoccupied Molecular Orbital (LUMO) energies to identify electrophilic centers susceptible to nucleophilic attack. wuxiapptec.comwuxiapptec.com For instance, in 4-nitrobenzonitrile, significant LUMO lobes are found on the carbons bearing the nitro and cyano groups, indicating these as potential reaction sites. wuxiapptec.com Such analyses suggest a complex mechanism involving multiple additions and proton exchanges to restore electrophilicity. wuxiapptec.comwuxiapptec.com

Furthermore, DFT is employed to understand the regioselectivity of reactions. By modeling the charge distribution and the stability of transition states, computational studies can predict which position on the aromatic ring is most likely to react. For related methoxybenzonitriles, these models help explain how the electronic effects of the methoxy and nitrile groups direct incoming reagents. Time-dependent DFT (TDDFT) has also been used to study the excited-state properties of related aromatic donor-acceptor systems, confirming that computational models can successfully explain complex electronic phenomena. acs.org

Table 1: Computational Methods Applied in the Study of Methoxy-Nitrobenzonitrile Derivatives and Related Compounds

Computational Method Basis Set Application/Finding Reference(s)
Density Functional Theory (DFT)6-311++G(d,p)Simulation of vibrational frequencies and NMR chemical shifts.
DFT (B3LYP, MPW1PW91)6-31G(d)Optimization of ground-state geometries for potential energy surface calculations. acs.org
Quantum Mechanics (QM) AnalysesNot SpecifiedElucidation of a multi-step SNAr reaction mechanism for 4-nitrobenzonitrile. wuxiapptec.comwuxiapptec.com
Polarizable Continuum Model (PCM)B3LYP/6-31++G(d,p)Study of solvent effects on reaction pathways. researchgate.net
Time-Dependent DFT (TDDFT)B3LYP/6-311+G(2d,p)Calculation of singlet excitation energies and analysis of fluorescence phenomena. acs.org

Transition state analysis is a critical component of mechanistic studies, providing quantitative data on the energy barriers that govern reaction rates. By calculating the activation energy (Ea), researchers can predict the feasibility of a proposed reaction pathway.

For reactions involving compounds structurally analogous to this compound, transition state calculations have been performed with a high degree of accuracy. In the SNAr reaction of 4-nitrobenzonitrile, a key transition state was identified and confirmed by the presence of a single imaginary frequency (e.g., i331 cm⁻¹) in the vibrational analysis, which corresponds to the motion along the reaction coordinate. wuxiapptec.comwuxiapptec.com This analysis yielded an estimated activation energy of 5.59 kcal/mol for the rate-limiting step, a value consistent with a reaction that proceeds readily at room temperature. wuxiapptec.comwuxiapptec.com

These computational models can also compare competing reaction pathways. For example, in a multi-step reaction, the difference in activation energy (ΔΔE) between two potential pathways was calculated to be 1.28 kcal/mol, allowing researchers to identify the major reaction course. wuxiapptec.comwuxiapptec.com

The electronic nature of substituents plays a significant role in stabilizing or destabilizing transition states. In the nitration of related bromo-benzonitriles, the electron-withdrawing inductive effect (-I) of the cyano group helps to stabilize the transition state. Conversely, in certain catalytic hydration reactions, the presence of a nitro group on the benzonitrile (B105546) substrate can lead to a lower turnover number, which may be related to changes in the activation energy of the nucleophilic attack step. bu.edu Mechanistic proposals for some catalytic systems suggest that specific interactions, such as dihydrogen bonding between a catalyst and a water molecule, can be crucial in lowering the activation energy for nitrile hydration. bu.edu Studies on microwave-assisted organic synthesis (MAOS) have also highlighted the importance of activation energy, suggesting that reactions with Ea values in the range of 20-30 kcal/mol often see the most significant rate enhancements under microwave irradiation. researchgate.net

Table 2: Examples of Activation Energy Calculations in Related Nitroaromatic Systems

Reaction System Method Key Finding Activation Energy (Ea) Reference(s)
SNAr of 4-nitrobenzonitrile with methoxideQM CalculationIdentification of the rate-limiting step.5.59 kcal/mol wuxiapptec.comwuxiapptec.com
SNAr of 4-nitrobenzonitrile with methoxideQM CalculationComparison of competing pathways.ΔΔE = 1.28 kcal/mol wuxiapptec.comwuxiapptec.com
Microwave-Assisted Organic Synthesis (general)Computational StudyOptimal range for significant rate improvement.20-30 kcal/mol researchgate.net

Kinetic studies provide experimental data on reaction rates, which are essential for validating proposed mechanisms and understanding the influence of various parameters on the transformation of this compound.

One method mentioned for the kinetic analysis of this compound is the use of Arrhenius plots, derived from studying the reaction at different temperatures (e.g., 25–60°C), to determine the activation energy (Ea) for processes like shelf-life prediction.

Comparative kinetic studies offer valuable insights. In a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride, the reaction rate for 3-methoxy-4-nitrobenzaldehyde, a compound with a very similar substitution pattern, was determined. umich.edu This study provides a direct point of comparison for the reactivity of the nitro-activated aromatic ring.

In the realm of biocatalysis, the kinetics of nitrilase-mediated hydrolysis have been studied for structurally related compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924). researchgate.netresearchgate.net These studies determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For the whole-cell nitrilase of a mutant Gordonia terrae strain, the Kₘ for 4-hydroxy-3-methoxybenzonitrile was 16.6 mM, and the Vₘₐₓ was 0.95 UmgDCW-1. researchgate.net

The electronic effects of substituents significantly influence reaction rates. In catalytic hydration reactions, the turnover number for 4-nitrobenzonitrile was found to be lower than that for benzonitrile, which was attributed to the electron-withdrawing nitro group potentially competing with the catalyst for hydrogen bonding with water. bu.edu Conversely, the electron-donating methoxy group in 4-methoxybenzonitrile (B7767037) also resulted in a low turnover number, likely because it renders the nitrile carbon less electrophilic and thus less susceptible to nucleophilic attack. bu.edu

Table 3: Kinetic Data for this compound and Related Compounds

Compound Reaction Kinetic Parameter Value Reference(s)
3-Methoxy-4-nitrobenzaldehyde[¹⁸F]FluorinationRate Constant0.005 min⁻¹ umich.edu
4-Nitrobenzonitrile[¹⁸F]FluorinationRate Constant0.01 min⁻¹ umich.edu
4-Hydroxy-3-methoxybenzonitrileNitrilase Hydrolysis (mutant G. terrae)Kₘ16.6 mM researchgate.net
4-Hydroxy-3-methoxybenzonitrileNitrilase Hydrolysis (mutant G. terrae)Vₘₐₓ0.95 UmgDCW-1 researchgate.net
4-Hydroxy-3-methoxybenzonitrileNitrilase Hydrolysis (wild-type G. terrae)Kₘ20 mM researchgate.net
4-Hydroxy-3-methoxybenzonitrileNitrilase Hydrolysis (wild-type G. terrae)Vₘₐₓ0.19 UmgDCW-1 researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

Beyond simple confirmation of its presence, advanced spectroscopic methods offer a deeper understanding of the electronic environment and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Conformational Studies.cdnsciencepub.comlibretexts.org

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and providing insights into the electronic effects of its functional groups.

The ¹H NMR spectrum of this compound reveals distinct signals for its aromatic and methoxy protons. A singlet observed at approximately 4.06 ppm is characteristic of the three methoxy (-OCH₃) protons. cdnsciencepub.com The aromatic region of the spectrum displays a doublet at 7.23 ppm, a doublet of doublets at 7.87 ppm (with coupling constants J=10Hz and J=2Hz), and a doublet at 8.18 ppm (J=2Hz), corresponding to the three protons on the benzene ring. cdnsciencepub.com

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The nitro group tends to deshield adjacent carbons, shifting their signals to a higher chemical shift (downfield), typically in the range of 120–140 ppm. The carbon of the nitrile group (C≡N) is also readily identifiable.

Interactive Table: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)
-OCH₃4.06singletN/A
Aromatic H7.23doublet
Aromatic H7.87doublet of doublets10 Hz, 2 Hz
Aromatic H8.18doublet2 Hz

Note: Specific assignments of aromatic protons require further 2D NMR analysis.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring based on their splitting patterns. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the methoxy proton singlet at 4.06 ppm would correlate with the methoxy carbon signal. libretexts.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.cdnsciencepub.combenchchem.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. up.ac.zaedinst.comphotothermal.com

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. cdnsciencepub.com A sharp and strong absorption peak is expected around 2230 cm⁻¹ for the nitrile (C≡N) stretching vibration. cdnsciencepub.com The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found around 1520 cm⁻¹ and a symmetric stretch. The C-O stretching of the methoxy group is also identifiable.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching~2230 cdnsciencepub.com
Nitro (NO₂)Asymmetric Stretching~1520
Nitro (NO₂)Symmetric Stretching
Methoxy (C-O)Stretching~1250

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

The positions and intensities of the vibrational bands in the IR and Raman spectra of this compound are influenced by the electronic effects of the methoxy and nitro substituents on the benzonitrile ring. researchgate.netnih.govacs.org The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group alter the electron distribution within the aromatic ring and in the nitrile group. researchgate.net

This redistribution of electron density affects the force constants of the various bonds, leading to shifts in their vibrational frequencies. For instance, the position of the C≡N stretching vibration can be sensitive to the electronic character of the substituents on the aromatic ring. researchgate.netnih.gov A detailed analysis, often supported by computational calculations such as Density Functional Theory (DFT), can correlate these shifts with the electronic properties of the substituents and provide a more profound understanding of the intramolecular interactions. acs.org Studies on related substituted benzonitriles have shown that both inductive and resonance effects of substituents play a role in modulating the vibrational frequencies. nih.govnih.gov

Theoretical and Computational Chemistry

Computational chemistry provides a theoretical framework to understand the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. iapaar.com These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. numberanalytics.com For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing nitro group. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap. science.govresearchgate.net

Table 3: Hypothetical HOMO-LUMO Data for this compound

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -3.2
HOMO-LUMO Gap 4.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the methoxy group, making them sites for electrophilic interaction. The hydrogen atoms of the benzene ring would exhibit positive potential. science.gov

Spectroscopic and Computational Characterization of this compound for Research Applications

The aromatic compound this compound is a notable subject of research in various chemical fields. Its unique structure, featuring a nitrile (-CN), a methoxy (-OCH₃), and a nitro (-NO₂) group attached to a benzene ring, provides a platform for diverse chemical transformations and detailed analytical studies. This article explores the advanced spectroscopic and computational characterization of this compound, highlighting its importance in research applications.

Assignment of Fundamental Frequencies and Group Vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Spectroscopic and Computational Characterization for Research Applications

Modern research relies heavily on a synergistic approach combining experimental spectroscopic data with theoretical computational models to elucidate molecular structures, properties, and reactivity. For this compound, this integrated approach provides deep insights into its electronic and structural characteristics.

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, offering insights into the electron distribution and electrostatic potential. These charges are calculated based on the molecule's wave function, typically derived from methods like Density Functional Theory (DFT). google.com The analysis is highly dependent on the basis set used in the calculation. google.com

Table 1: Representative Mulliken Charge Data for a Related Compound (cis-dimer of NO₂) google.com

AtomElementAtomic PopulationNet Charge
1N4.9686570.031343
2O5.8527870.147213
3O6.191534-0.191534
4N4.9289010.071099
5O6.056358-0.056358
6O6.001764-0.001764

This table illustrates the type of data obtained from a Mulliken charge analysis, though it is for a different molecule. The values demonstrate how charges are distributed across the atoms.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules. researchgate.netrsc.org By calculating various molecular properties and descriptors, researchers can gain a quantitative understanding of where and how a molecule is likely to react.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net

For nitrobenzonitrile derivatives, the LUMO is often localized on the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack. wuxiapptec.com In the case of 4-nitrobenzonitrile, quantum mechanical calculations have shown that nucleophilic attack by a methoxide ion has a low energy barrier at the carbon atom bearing the nitro group (C4). wuxiapptec.com The presence of the methoxy group in this compound would further modulate the electronic properties and thus the reactivity, which can be precisely modeled using quantum chemical calculations. These calculations can also predict other reactivity parameters such as chemical hardness, softness, and electrophilicity index. researchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

DescriptorSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Chemical HardnessResistance to change in electron distribution
Chemical PotentialTendency of electrons to escape
Electrophilicity IndexGlobal electrophilic nature

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information about the fluctuations and conformational changes of molecules, which are essential for understanding their biological and chemical functions. researchgate.netnih.gov

A powerful approach in modern chemical analysis is the correlation of experimentally obtained spectroscopic data with results from computational models. worldscientific.com This allows for a more robust assignment of spectral features and a deeper understanding of the molecule's structure and properties.

For instance, vibrational frequencies from experimental FT-IR and Raman spectra can be compared with those calculated using DFT methods. researchgate.net This comparison helps in the precise assignment of vibrational modes to specific functional groups and motions within the molecule. Discrepancies between experimental and calculated spectra can often be resolved by considering factors like solvent effects or intermolecular interactions in the computational model. For this compound, the characteristic vibrational frequencies for the nitrile (C≡N stretch), nitro (NO₂ asymmetric and symmetric stretches), and methoxy (C-O stretch) groups can be accurately predicted and assigned through this correlative approach.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using quantum chemical methods and compared with experimental NMR data. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging. The correlation allows for unambiguous assignment of signals to specific atoms in the molecule, confirming its structure. core.ac.uk The electronic absorption spectra (UV-Vis) can also be modeled using time-dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net

Table 3: Correlation of Experimental and Computational Data

Spectroscopic TechniqueExperimental DataComputational Model (e.g., DFT)Correlated Insights
FT-IR/RamanVibrational frequencies (cm⁻¹)Calculated vibrational frequenciesAccurate assignment of vibrational modes, understanding of functional group interactions
NMRChemical shifts (ppm), coupling constants (Hz)Calculated chemical shifts and coupling constantsUnambiguous structural elucidation, confirmation of atom connectivity
UV-VisAbsorption maxima (λ_max)Calculated electronic transition energiesUnderstanding of electronic structure and transitions, assignment of absorption bands

This integrated approach, combining experimental spectroscopy with high-level computational modeling, provides a comprehensive characterization of this compound, which is invaluable for its application in chemical synthesis and materials science research.

Historical Development and Early Research on Analogous Compounds

Strategic Synthesis Design and Optimization

The efficient synthesis of this compound hinges on a well-designed strategy that considers the interplay of substituent effects and reaction conditions.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes. The primary disconnection involves the nitro and methoxy groups, suggesting a precursor such as 3-methoxybenzonitrile (B145857) that can undergo nitration. Another approach involves the transformation of a different functional group, for instance, the oxidation of a corresponding amine or the substitution of a halogen.

A plausible retrosynthetic pathway starts with the target molecule and works backward:

Target Molecule: this compound

Disconnection 1 (C-N bond): This points to the nitration of 3-methoxybenzonitrile. This is a common and direct method.

Disconnection 2 (C-O bond): This suggests a nucleophilic aromatic substitution (SNAr) on a precursor like 3-chloro-4-nitrobenzonitrile (B1354924) with a methoxide (B1231860) source.

Starting Materials: The analysis ultimately leads to simple precursors like 3-hydroxybenzonitrile or 3-chlorobenzonitrile.

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Achieving high selectivity is paramount in the synthesis of polysubstituted benzenes like this compound. libretexts.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, during the nitration of 3-methoxybenzonitrile, the conditions must be controlled to avoid side reactions like oxidation of the nitrile group.

Regioselectivity: This is crucial for introducing the nitro group at the correct position (C-4). The methoxy group at C-3 is an ortho-, para-director. Therefore, nitration of 3-methoxybenzonitrile is expected to yield a mixture of isomers. However, the position para to the methoxy group is sterically less hindered, often favoring the formation of the 4-nitro isomer. Computational studies have been used to predict and validate the regioselective nitration at the para position. The directing effects of both the methoxy and cyano groups must be considered. The methoxy group is an activating group, while the cyano group is a deactivating group. In electrophilic aromatic substitution, the activating group typically governs the regiochemical outcome.

Stereoselectivity: For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a primary concern. However, in the synthesis of more complex molecules derived from it, controlling the stereochemistry of subsequent reactions is often critical. mdpi.comrsc.org

Established and Emerging Synthetic Routes

Both well-established and newer methods are employed for the synthesis of this compound, with a significant focus on nitration reactions.

Nitration Reactions in Benzonitrile Synthesis

The introduction of a nitro group onto a benzonitrile ring is a fundamental transformation in organic synthesis. google.com

The nitration of methoxy-substituted benzenes is a classic example of electrophilic aromatic substitution where the methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. numberanalytics.com In the case of 3-methoxybenzonitrile, the methoxy group at position 3 directs the nitration to positions 2, 4, and 6. The cyano group is a meta-director and deactivates the ring, but the powerful activating effect of the methoxy group dominates. libretexts.org

The formation of this compound is favored due to a combination of electronic and steric factors. The para position (C-4) is electronically activated by the methoxy group and is generally less sterically hindered than the ortho positions (C-2 and C-6). numberanalytics.com Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is essential to maximize the yield of the desired 4-nitro isomer and minimize the formation of other isomers.

The choice of nitrating agent and reaction conditions significantly impacts the efficiency and selectivity of the nitration of benzonitrile derivatives. vpscience.org

Nitrating Agent/SystemConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) Typically 0–5°C Readily available, cost-effective, and widely used in industrial processes. vpscience.orgCan lead to over-nitration and side reactions if not carefully controlled; generates acidic waste. vpscience.org
Nitric Acid in Acetic Anhydride (B1165640) Moderate temperaturesCan be milder than mixed acid, sometimes offering better selectivity.Acetic anhydride can be corrosive and react with certain functional groups.
Nitronium Salts (e.g., NO₂BF₄) Often used in inert solvents like tetramethylene sulfone. google.comCan nitrate (B79036) deactivated substrates under milder conditions and may offer higher regioselectivity. google.comnumberanalytics.comrsc.orgMore expensive and may require specialized handling. google.com
Zeolite Catalysts Used with nitric acid and trifluoroacetic anhydride. rsc.orgCan enhance regioselectivity, particularly for para-nitration, and offers a greener alternative by being recyclable. rsc.orgMay require specific catalyst preparation and optimization.
Vilsmeier-Haack Reagent with KNO₃ or NaNO₂ Can be performed under conventional heating, microwave irradiation, or sonication. researchgate.netOffers high regioselectivity and can be accelerated by non-conventional energy sources. researchgate.netThe reagent itself can be sensitive to moisture.

Table 1: Comparison of Nitration Agents and Conditions

Recent research has explored novel nitrating systems to improve selectivity and reduce environmental impact. For instance, the use of zeolite Hβ with nitric acid and trifluoroacetic anhydride has been shown to effectively nitrate deactivated substrates with high meta-selectivity. rsc.org For moderately deactivated systems, incorporating acetic anhydride can lead to high para-selectivity. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. mdpi.com

Regioselective Nitration of Methoxy-Substituted Benzenes

Conversion of Carboxylic Acid Derivatives to Nitriles

The transformation of carboxylic acid derivatives into nitriles is a fundamental process in organic synthesis. For the synthesis of benzonitriles, this often involves the dehydration of amides or the conversion of other acid derivatives.

Transformations from Aldehydes and Amides to Nitriles

The synthesis of nitriles from aldehydes is a common and efficient method. This transformation typically proceeds through a two-step, one-pot reaction where the aldehyde first reacts with hydroxylamine (B1172632) hydrochloride to form an aldoxime intermediate. This intermediate is then dehydrated to yield the corresponding nitrile. asianpubs.orgujconline.net Various reagents and catalysts have been employed to facilitate this dehydration, including silica (B1680970) gel, nickel sulfate (B86663), and ferrous sulfate under different reaction conditions such as microwave irradiation or reflux. asianpubs.orgujconline.netscribd.com For instance, the condensation of aldehydes with hydroxylamine hydrochloride in the presence of anhydrous sodium sulfate or sodium bicarbonate under microwave irradiation provides a rapid and high-yielding route to nitriles. asianpubs.org

A well-established route for the synthesis of benzonitriles involves the dehydration of the corresponding benzamide (B126). google.com This method is particularly relevant for industrial-scale production due to its typically high yields and straightforward purification processes. The process starts with the conversion of a substituted benzoic acid to its corresponding benzoyl chloride, followed by reaction with aqueous ammonia (B1221849) to form the benzamide. The final step is the dehydration of the benzamide to the nitrile.

Table 1: One-pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride ujconline.netscribd.com

AldehydeCatalystSolventReaction ConditionsProductYield (%)
4-MethylbenzaldehydeAnhydrous Nickel SulfateDMFReflux4-Methylbenzonitrile92
2-NitrobenzaldehydeAnhydrous Nickel SulfateDMFReflux2-Nitrobenzonitrile85
3-NitrobenzaldehydeAnhydrous Nickel SulfateDMFReflux3-Nitrobenzonitrile83
Benzaldehyde (B42025)Anhydrous Ferrous SulfateDMFRefluxBenzonitrile90
4-MethoxybenzaldehydeAnhydrous Ferrous SulfateDMFReflux4-Methoxybenzonitrile (B7767037)88
Dehydration of Aldoximes in Benzonitrile Formation

The dehydration of aldoximes is a direct and clean method for the synthesis of nitriles, avoiding the use of toxic metal cyanides. rhhz.net A variety of dehydrating agents have been developed for this purpose. One effective method involves the use of triphenylphosphine (B44618) in combination with N-halosuccinimides. rhhz.net The reaction proceeds under mild conditions at room temperature, and the formation of the thermodynamically stable triphenylphosphine oxide serves as a major driving force for the reaction. rhhz.net

Other reagents, such as 8-bromocaffeine in the presence of a base like DBU, have also been successfully employed for the dehydration of aldoximes to nitriles, with microwave irradiation significantly accelerating the reaction. thieme-connect.com The choice of solvent can also play a crucial role in the efficiency of the dehydration process. sphinxsai.com

Table 2: Dehydration of Aldoximes to Nitriles rhhz.netsphinxsai.com

AldoximeDehydrating Agent/CatalystSolventReaction TimeProductYield (%)
4-Nitrobenzaldehyde oximeTCBDA and PPh3Dichloromethane (B109758)Not specified4-Nitrobenzonitrile95
4-Nitrobenzaldehyde oximeTBBDA and PPh3AcetonitrileNot specified4-Nitrobenzonitrile92
3-NitrobenzaldoximeSnCl4No solvent30 min3-Nitrobenzonitrile94
4-NitrobenzaldoximeSnCl4No solvent30 min4-Nitrobenzonitrile92
4-MethoxybenzaldoximeSnCl4No solvent50 min4-Methoxybenzonitrile86

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Nitrile and Methoxy Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgnumberanalytics.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.compressbooks.pub

Mechanistic Investigations of SNAr Reactions with Related Nitrobenzonitriles

The SNAr reaction is highly sensitive to the nature of the substituents on the aromatic ring, the nucleophile, the leaving group, and the reaction conditions. wuxiapptec.comnumberanalytics.com For nitrobenzonitriles, the strong electron-withdrawing nitro group activates the ring for nucleophilic attack. wikipedia.org Quantum mechanical analyses of the reaction between 4-nitrobenzonitrile and methoxide have proposed a mechanism involving multiple additions of the methoxide nucleophile and proton exchanges to facilitate the substitution. wuxiapptec.com The presence of electron-withdrawing groups like nitro or cyano enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

The SNAr reaction mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. youtube.compressbooks.pub This intermediate is a high-energy species as the aromaticity of the ring is disrupted. youtube.com The subsequent elimination of the leaving group restores the aromaticity and yields the final substitution product. youtube.compressbooks.pub

Influence of Substituents on SNAr Reactivity and Regioselectivity

Substituents on the aromatic ring have a profound effect on the rate and regioselectivity of SNAr reactions. numberanalytics.com Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups, stabilize the negatively charged Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction. numberanalytics.comnumberanalytics.com The position of these activating groups relative to the leaving group is crucial; they are most effective when located at the ortho and para positions. wikipedia.orgyoutube.com

Table 3: Effect of Substituents on Aromatic Substitution Reactions numberanalytics.com

SubstituentDirecting Effect (Electrophilic)Activation/Deactivation (Electrophilic)Influence on SNAr
AlkylOrtho/paraActivatorDeactivator
HydroxylOrtho/paraActivatorDeactivator
AminoOrtho/paraActivatorDeactivator
NitroMetaDeactivatorActivator
CarbonylMetaDeactivatorActivator
SulfonylMetaDeactivatorActivator
Halogen (except F)Ortho/paraDeactivatorLeaving Group

Alternative and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly or "greener" synthetic methodologies. nih.gov These approaches aim to reduce the use of hazardous solvents, reagents, and energy, and to minimize waste generation. nih.gov For the synthesis of nitriles, several greener alternatives to traditional methods have been explored.

One approach involves the use of heterogeneous catalysts that can be easily recovered and reused. ujconline.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. asianpubs.orgthieme-connect.com Solvent-free or "dry media" reactions are another green alternative, eliminating the need for potentially harmful organic solvents. asianpubs.orgsphinxsai.com

The use of biomass-derived materials and biocatalysis represents a frontier in green chemistry. oatext.com For instance, nanoparticles synthesized using plant extracts or microorganisms are being investigated for their catalytic applications, including the reduction of nitroaromatic compounds. oatext.comsciepublish.com While not yet a standard method for the synthesis of this compound, these green approaches hold promise for the future development of more sustainable chemical processes. nih.gov

A novel method for preparing benzonitrile compounds involves the use of a copper reagent as a medium with phenylacetic acid and its derivatives as raw materials in a mixed solvent under an oxygen atmosphere. google.com This method avoids the use of toxic metal cyanides and harsh reaction conditions. google.com

Catalytic Methods for C-C and C-N Bond Formation

The construction of the benzonitrile framework and the introduction of its key functional groups often rely on advanced catalytic systems that enable efficient carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.

Transition-metal-catalyzed cross-coupling reactions are fundamental for building the carbon skeleton. Palladium-catalyzed reactions, such as the Sonogashira coupling, can be adapted for the denitrative coupling of nitroarenes with terminal alkynes, providing a pathway to aryl alkynes. acs.org For the direct introduction of the cyano group, a C-C bond-forming reaction, nickel and palladium catalysts are extensively used. Nickel-catalyzed cyanation of (hetero)aryl chlorides using zinc cyanide (Zn(CN)₂) is effective and tolerates a wide range of functional groups. researchgate.net Similarly, palladium-catalyzed cyanation of aryl iodides can be achieved using sources like tert-butyl isocyanide. researchgate.net Iron, as a plentiful and inexpensive transition metal, also catalyzes C-C bond formation, such as the cross-coupling of alkyl halides with alkynyl Grignard reagents. dergipark.org.tr

For C-N bond formation, particularly relevant to the nitro group or its derivatives, organophosphorus catalysis has been shown to be effective. An auto-tandem catalytic process using a phosphetane (B12648431) catalyst can drive the cross-selective reductive coupling of nitroarenes and anilines to form N-N bonds, a method that shows good tolerance for functional groups like methoxy and cyano. nih.gov Transition metals are also pivotal. Rhodium catalysts, for instance, can facilitate the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org Copper-catalyzed systems are employed for denitrative C-S bond formation with thiophenols and C-O bond formation with arenols. acs.org

Table 1: Overview of Catalytic Bond Formation Reactions

Bond Type Catalytic System Reactants Product Type Reference
C-C Pd/BrettPhos Nitroarene, Terminal Alkyne Aryl Alkyne acs.org
C-C NiCl₂·6H₂O/dppf/Zn Aryl Chloride, Zn(CN)₂ Aryl Nitrile researchgate.net
C-C FeBr₂ Alkyl Halide, Alkynyl Grignard Substituted Alkyne dergipark.org.tr
C-N Phosphetane Oxide Nitroarene, Aniline (B41778) Hydrazine Derivative nih.gov
C-O RhCl(PPh₃)₃ Nitroarene, Arylboronic Acid Diaryl Ether acs.org
C-S CuI Nitroarene, Thiophenol Diaryl Thioether acs.org
Microwave-Assisted Synthesis in Nitrile Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.com In nitrile chemistry, microwave-assisted methods are particularly efficient.

A prominent application is the conversion of aromatic aldehydes to the corresponding nitriles. One efficient, single-pot method involves the rapid conversion of an aldehyde to its oxime, followed by acetylation and elimination to yield the nitrile. This entire sequence can be completed in as little as five minutes at 150°C under microwave irradiation. eurjchem.comresearchgate.net Another approach utilizes hydroxylamine hydrochloride (NH₂OH·HCl) and a catalyst like titanium oxide (TiO₂) under solvent-free microwave conditions to transform aromatic aldehydes into nitriles. mdpi.com These methods are noted for their efficiency with various aromatic and heterocyclic aldehydes. eurjchem.comresearchgate.net

Beyond synthesis, microwave assistance is also used in reactions involving the nitrile group itself. For example, aromatic nitriles can be condensed with various nucleophiles like diamines and aminoalcohols under solvent-free microwave conditions to produce a range of heterocyclic compounds in high yields. tandfonline.comtandfonline.com

Table 2: Microwave-Assisted Reactions in Nitrile Synthesis

Reaction Type Reagents Conditions Time Outcome Reference
Aldehyde to Nitrile Aldehyde, Hydroxylamine, Acetic Anhydride 150°C, Microwave 5 min Aromatic Nitrile eurjchem.comresearchgate.net
Aldehyde to Nitrile Aldehyde, NH₂OH·HCl, TiO₂ Microwave, Solvent-free 5 min Aromatic Nitrile mdpi.com
Nitrile Condensation Aromatic Nitrile, Diamine 70°C, Microwave, Solvent-free < 20 min Dihydroimidazole tandfonline.comtandfonline.com

Synthesis of Key Precursors and Intermediates

The synthesis of this compound often proceeds through key precursors and intermediates where the methoxy, nitro, and a precursor to the nitrile group (like an aldehyde or methyl group) are assembled on the benzene (B151609) ring.

Preparation of 3-Methoxy-4-nitrobenzaldehyde (B1600471)

3-Methoxy-4-nitrobenzaldehyde is a crucial precursor, as the aldehyde group can be readily converted to a nitrile. There are two primary synthetic routes to this compound:

Oxidation of the corresponding alcohol: (3-Methoxy-4-nitrophenyl)methanol can be oxidized to 3-Methoxy-4-nitrobenzaldehyde. A common method involves stirring the alcohol with pyridinium (B92312) dichromate (PDC) in a solvent like dichloromethane (DCM) at room temperature. echemi.comchemicalbook.com This reaction can provide a quantitative yield of the desired aldehyde. chemicalbook.com

Methylation of a phenolic precursor: An alternative route starts with 3-hydroxy-4-nitrobenzaldehyde. The phenolic hydroxyl group is methylated using an alkylating agent such as iodomethane (B122720) (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). echemi.com This approach also yields the target product in high purity. echemi.com

Synthesis of 3-Methyl-4-nitrobenzonitrile and its Derivatives

3-Methyl-4-nitrobenzonitrile is a structurally related intermediate that can be a precursor or a derivative in various synthetic pathways. One documented synthesis starts from 3-methyl-4-nitrobenzoic acid. The carboxylic acid is converted to the nitrile by treatment with phosphorus pentachloride (PCl₅) and p-toluenesulfonamide, followed by heating to distill off the phosphorus oxychloride (POCl₃) byproduct. chemicalbook.com This intermediate is valuable in its own right; for example, it serves as a starting material for preparing compounds like 4-amino-3-methyl-benzonitrile through the reduction of the nitro group. chemicalbook.com It is also used in the synthesis of more complex heterocyclic structures, such as benzimidazole (B57391) derivatives, by reacting with reagents like N-methyl o-phenylenediamine. google.com

Synthetic Strategies for Benzonitrile Scaffolds with Ortho-Nitro and Methoxy Groups

The specific arrangement of an ortho-nitro and methoxy group relative to the nitrile presents unique synthetic challenges due to directing group effects in electrophilic aromatic substitution. Synthetic strategies often involve building the molecule through a sequence of reactions that carefully control regioselectivity.

One strategy involves the nitration of a pre-functionalized benzene ring. For instance, starting from a compound like 3-alkoxy-4-acetoxybenzaldehyde, a nitration reaction can introduce the nitro group, followed by deacetylation and methylation to achieve the desired substitution pattern. google.com The reduction of the nitro group at a later stage is a common tactic, as seen in the synthesis of an intermediate for the drug alectinib, where 4-methoxy-3-nitrobenzonitrile is reduced to 3-amino-4-methoxybenzonitrile (B112837). oup.com

Another general strategy for forming the nitrile group on a pre-existing scaffold is the dehydration of an oxime. This involves first converting an aldehyde (like 3-methoxy-4-nitrobenzaldehyde) to its corresponding oxime using hydroxylamine, and then dehydrating the oxime with an agent like phosphorus pentachloride to yield the nitrile. Alternatively, a benzoic acid derivative can be converted to a benzamide, which is then dehydrated to the nitrile. These established transformations are applicable to scaffolds bearing ortho-nitro and methoxy groups, provided the reagents are compatible with the sensitive nitro functionality. The chemoselective reduction of the nitro group in the presence of a cyano group is also a critical transformation, often achieved with catalytic hydrogenation under controlled conditions. unimi.it

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and processes to ensure safety, efficiency, cost-effectiveness, and product quality.

Work-up and purification procedures are critical for quality control on a larger scale. A scale-up study for a process involving a related amino-benzonitrile intermediate implemented a specific methanol (B129727) treatment during work-up to convert a toxic and reactive residual starting material into a more stable compound, thereby preventing the formation of a cascade of potential impurities. oup.com

For industrial applications, adopting technologies like continuous flow reactors can offer significant advantages over traditional batch processing. Flow reactors enhance heat and mass transfer, allow for better control over reaction parameters, and can improve safety, especially for highly exothermic reactions like nitrations. Another key consideration is the economic and environmental impact of the process. This includes strategies like catalyst recycling, where a catalyst such as a CuBr/LiBr system is recovered and reused, and selecting optimal solvents that improve selectivity and can be efficiently recovered. Fed-batch reaction strategies, where reactants are added portion-wise over time, can also be used to control reaction rates and improve the final product yield and concentration, as demonstrated in the biotransformation of a related benzonitrile. researchgate.net

Yield Maximization and Purity Enhancement

The synthesis of this compound can be approached through various routes, with ongoing research focused on optimizing reaction conditions to maximize yield and enhance the purity of the final product. Key strategies include the nitration of methoxy-substituted benzoyl precursors and nucleophilic aromatic substitution.

One common method involves the nitration of 3-methoxybenzonitrile using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Controlling the reaction temperature between 0–5°C is crucial to prevent over-nitration and the formation of unwanted byproducts. Stoichiometry also plays a significant role, with the use of an excess of the nitrating agent being a key parameter. Post-reaction neutralization is another critical step to ensure the stability of the product.

Another synthetic approach is a two-step process starting with 3-chlorobenzonitrile. This method involves:

Nitration: 3-Chlorobenzonitrile is nitrated to produce 4-nitro-3-chlorobenzonitrile.

Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is then carried out using sodium methoxide (NaOCH₃) in methanol to replace the chlorine atom with a methoxy group, yielding this compound.

Optimization of the methoxylation step has been shown to significantly impact yield and purity. For instance, using 1.5 equivalents of sodium methoxide at a temperature of 65°C in methanol can achieve a yield of 88% with an isomer content of 1.8%. Further purification using silica gel chromatography can reduce this isomer content to less than 1%.

Protective group strategies offer an alternative route. For example, using 3-acetoxy-4-methoxybenzonitrile as a substrate, nitration with fuming HNO₃ in dichloromethane (DCM) at -10°C can achieve a 94% yield. The acetyl group in this case directs the nitration to the para position.

The use of continuous flow reactors for nitration has demonstrated the potential to achieve yields as high as 95% with 99% purity. This method allows for better control of thermal gradients and a residence time of just 30 seconds, which minimizes the formation of byproducts.

The synthesis of related compounds, such as 4-hydroxy-3-nitrobenzonitrile (B1293937), provides further insights into potential synthetic pathways. This compound can be used as a precursor for the synthesis of 3-azido-4-methoxybenzonitrile and 4-methoxy-3-nitrobenzonitrile. sigmaaldrich.comsigmaaldrich.com The O-methylation of 4-hydroxy-3-nitrobenzonitrile with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a key step in producing 4-methoxy-3-nitrobenzonitrile. nih.gov

Table 1: Optimization of Methoxylation Reaction Parameters

ParameterConditionYield (%)Isomer Content (%)
NaOCH₃ Equivalents1.5824.2
Temperature65°C881.8
SolventMethanol853.5

Table 2: Multi-Step Synthesis via Protective Group Strategy

StepYield (%)Purity (%)
Acetylation9598
Nitration9497
Deprotection8999

Economic Viability and Environmental Impact of Synthetic Routes

The choice of synthetic route has a direct impact on the cost. For instance, the use of readily available and cheaper starting materials can significantly reduce production costs. While specific cost analyses for this compound are not extensively detailed in the provided search results, the general principles of process chemistry suggest that high-yielding, one-pot, or continuous flow processes are generally more economically favorable. acs.org The high yields (up to 95%) and purity (99%) achieved with continuous flow nitration, for example, reduce the need for extensive and costly purification steps.

From an environmental perspective, "green chemistry" principles are increasingly important. This includes the use of less hazardous reagents, solvent recycling, and waste minimization. The synthesis of this compound can generate acidic waste streams from the nitration step. Effective waste treatment, such as the neutralization of spent acid with calcium carbonate (CaCO₃) to produce non-hazardous calcium sulfate (CaSO₄), is a crucial aspect of mitigating the environmental impact.

Solvent choice and management are also key environmental considerations. The use of dichloromethane (DCM) in some synthetic steps requires efficient recovery and recycling processes. Distillation can be employed to recover over 90% of the DCM, reducing both costs and environmental release.

The development of eco-friendly synthetic methods, such as biocatalytic processes, is an area of active research. For example, the use of nitrilase enzymes for the conversion of nitriles to carboxylic acids has been explored for related compounds, offering a more environmentally benign alternative to traditional chemical hydrolysis. researchgate.net While not directly applied to this compound in the provided results, this approach highlights a potential avenue for greener synthesis in the future.

Research on Derivatives and Analogs of 3 Methoxy 4 Nitrobenzonitrile

Synthetic Exploration of Functionalized Derivatives

The chemical reactivity of the methoxy (B1213986), nitro, and nitrile groups allows for a wide range of transformations, leading to diverse derivatives.

Derivatives with Modified Methoxy Group

The methoxy group (-OCH₃) on the benzonitrile (B105546) ring is a common target for modification, primarily through demethylation to a hydroxyl group (-OH) or by nucleophilic substitution.

Demethylation Reactions: The conversion of the methoxy group to a hydroxyl group is a critical transformation, as the resulting phenol (B47542) can serve as a handle for further functionalization or can be crucial for biological activity through hydrogen bonding. Reagents such as boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) or molten pyridine (B92270) hydrochloride are effective for this purpose. nih.gov For instance, methoxy-substituted dinitrile compounds have been successfully demethylated in high yields (89–99%) using these methods. nih.gov Another approach involves using a combination of silicon tetrachloride (SiCl₄) and lithium iodide (LiI), with the addition of catalytic amounts of boron trifluoride (BF₃) shown to enhance the O-dealkylation activity. sigmaaldrich.com

Nucleophilic Aromatic Substitution: The methoxy group can also be replaced by other nucleophiles. In some cases, particularly under photochemical conditions, the methoxy group can be displaced. For example, studies on 3-nitroveratrole, a related compound, have shown that reaction with butylamine (B146782) can lead to the replacement of a methoxy group. cdnsciencepub.comresearchgate.net

Table 1: Selected Reactions for Modifying the Methoxy Group

Reaction TypeReagentsProduct Functional GroupReference
DemethylationBoron tribromide (BBr₃)Hydroxyl (-OH) nih.gov
DemethylationPyridine hydrochloride (melted)Hydroxyl (-OH) nih.gov
DemethylationSilicon tetrachloride (SiCl₄) / Lithium iodide (LiI) / Boron trifluoride (BF₃)Hydroxyl (-OH) sigmaaldrich.com
Nucleophilic SubstitutionButylamine (photochemical)Amine (-NHR) cdnsciencepub.comresearchgate.net

Derivatives with Modified Nitro Group

The nitro group (-NO₂) is a versatile functional group that is frequently modified, most commonly through reduction to an amino group (-NH₂).

Reduction to Amines: The reduction of the aromatic nitro group is a key synthetic step, as the resulting aniline (B41778) derivative is a precursor to a vast array of other functionalities. This transformation is readily achieved for 3-methoxy-4-nitrobenzonitrile and its analogs. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard and efficient method. nih.gov For example, 4-methoxy-3-nitrobenzonitrile (B1305115) can be hydrogenated to yield 3-amino-4-methoxybenzonitrile (B112837). nih.gov Other reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄), have also been employed to successfully reduce the nitro group in polysubstituted benzonitrile analogs.

Further Amine Transformations: The primary amino group is a versatile intermediate. It can undergo diazotization with sodium nitrite (B80452) (NaNO₂) in acidic conditions, followed by reaction with sodium azide (B81097) (NaN₃) to produce an azido (B1232118) (-N₃) derivative. nih.gov This sequence has been used to convert 3-amino-4-methoxybenzonitrile into 3-azido-4-methoxybenzonitrile. nih.gov

Table 2: Common Transformations of the Nitro Group

Starting MaterialReagents/ConditionsProductReference
4-Methoxy-3-nitrobenzonitrileH₂, Pd/C (Catalytic Hydrogenation)3-Amino-4-methoxybenzonitrile nih.gov
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705)Sodium dithionite (Na₂S₂O₄)2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
3-Amino-4-methoxybenzonitrile1. NaNO₂, HCl; 2. NaN₃3-Azido-4-methoxybenzonitrile nih.gov

Derivatives with Modified Nitrile Group

The nitrile group (-C≡N) can be converted into several other functional groups, with the synthesis of tetrazoles being a particularly significant transformation in medicinal chemistry.

[3+2] Cycloaddition to form Tetrazoles: The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), to form a 5-substituted 1H-tetrazole ring. This transformation is valuable as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group in drug design. thieme-connect.com The reaction is often facilitated by catalysts or specific reaction conditions. For example, the conversion can be achieved using NaN₃ in the presence of ammonium (B1175870) chloride or various Lewis acids like zinc salts. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has also been shown to accelerate the conversion of nitriles to tetrazoles. thieme-connect.com

Other Transformations: The nitrile group can also be hydrolyzed under acidic or basic conditions, typically proceeding through a benzamide (B126) intermediate to form a benzoic acid. iwaponline.combiosynth.com Additionally, the nitrile can react with thioacetamide (B46855) under acidic conditions to afford a cyanobenzenecarbothioamide (a thioamide derivative). researchgate.net

Table 3: Synthetic Modifications of the Nitrile Group

Reaction TypeReagentsProduct Functional GroupReference
[3+2] CycloadditionSodium azide (NaN₃), Ammonium chloride (NH₄Cl) or Lewis Acid (e.g., ZnCl₂)5-substituted-1H-tetrazole organic-chemistry.orgresearchgate.net
HydrolysisAcid or BaseCarboxylic acid (-COOH) iwaponline.com
ThioamidationThioacetamide, AcidCarbothioamide (-CSNH₂) researchgate.net

Poly-substituted Benzonitrile Analogs

The synthesis of analogs with additional or different substituents on the benzene (B151609) ring is a cornerstone of structure-activity relationship studies. Starting from various precursors, a wide range of poly-substituted benzonitriles related to this compound have been prepared.

For example, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile was synthesized starting from 3-hydroxy-4-methoxybenzonitrile. This involved an initial alkylation of the hydroxyl group, followed by a nitration reaction that introduced a second nitro group onto the ring. lookchem.com Another analog, 2-methoxy-4-methyl-5-nitrobenzonitrile (B12838574), can be synthesized via the nitration of 2-methoxy-4-methylbenzonitrile.

The synthesis of 4-alkoxy-1,3-benzenedicarbonitrile has been achieved by reacting 4-nitrobenzonitrile (B1214597) with an alkali metal cyanide and an alkylating agent. researchgate.net This introduces a second nitrile group onto the ring, showcasing a method to create dinitrile analogs.

Table 4: Examples of Synthesized Poly-substituted Benzonitrile Analogs

Compound NameKey Synthetic FeatureReference
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileAlkylation and subsequent nitration lookchem.com
2-Methoxy-4-methyl-5-nitrobenzonitrileNitration of a substituted benzonitrile precursor
4-Alkoxy-1,3-benzenedicarbonitrileCyanation and alkylation of 4-nitrobenzonitrile researchgate.net
2-Methoxy-4-cyanobenzaldehydeMulti-step synthesis from 3-methoxy-4-methylbenzoic acid google.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogs, researchers can deduce which functional groups and substitution patterns are critical for the desired effect.

Impact of Substituent Position and Nature on Biological Activities

For benzonitrile derivatives, the nature and position of substituents on the aromatic ring play a crucial role in determining their biological profile.

Quantitative Structure-Activity Relationship (QSAR) analyses on 2-arylsulfonyl-6-substituted benzonitriles, evaluated as HIV-1 reverse transcriptase inhibitors, revealed specific beneficial structural features. tandfonline.comnih.gov These studies indicated that an amino group at the 6-position was advantageous for activity compared to a fluorine atom. tandfonline.comnih.gov Furthermore, for the 2-arylsulfonyl moiety, having a methoxy group at the ortho-position, bulkier substituents at the meta-positions, and no substituent at the para-position were all found to enhance inhibitory activity. tandfonline.comnih.gov

In a different context, SAR studies of benzophenone-based HIV inhibitors showed that meta-substitution on one aromatic ring (the A-ring) with a small, polar aprotic group like cyano could be beneficial, as this part of the molecule was predicted to interact with a hydrophobic region of the enzyme. acs.org Conversely, the para-position on the other ring (the C-ring) was more tolerant to various substituents as it pointed towards the solvent-exposed exterior of the protein. acs.org

The importance of substituent position is also highlighted in studies of benzo[b]furan derivatives, where a clear correlation was found between the location of a methoxy substituent and antiproliferative activity. mdpi.com Analogs with a methoxy group at the C-7 position displayed significantly higher activity than those with the methoxy group at the C-5 position. mdpi.com These findings underscore the principle that even minor positional changes of a functional group can lead to profound differences in biological outcomes, likely due to optimized interactions with the specific biological target.

Electronic and Steric Influences on Derivative Reactivity

The reactivity of this compound derivatives is intricately governed by the electronic and steric effects of their constituent functional groups. The interplay of these factors dictates the molecule's susceptibility to nucleophilic and electrophilic attack, influencing reaction rates and regioselectivity.

The methoxy group (-OCH₃) at the 3-position and the nitro group (-NO₂) at the 4-position exert opposing electronic effects. The methoxy group is an electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring. masterorganicchemistry.com This electronic push-pull system creates a unique reactivity profile. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group facilitates the attack of nucleophiles. umich.edu

The steric bulk of substituents also plays a critical role. For example, in electrophilic aromatic substitution reactions, attack at positions flanked by fewer substituents is generally favored to minimize steric hindrance. masterorganicchemistry.com The size of the ortho substituent to a nitro group can influence the success and yield of certain reactions, such as the Bartoli indole (B1671886) synthesis, where bulkier groups can facilitate the required ijarsct.co.inijarsct.co.in-sigmatropic rearrangement. wikipedia.org

The replacement of the methoxy group with a weaker electron-donating group like a methyl group, as seen in 3-methyl-4-nitrobenzonitrile, decreases the activation of the aromatic ring for further reactions. This highlights the significant influence of the electronic nature of the substituent at the 3-position.

Below is a table summarizing the influence of different substituents on the reactivity of benzonitrile derivatives:

Derivative Substituents Electronic Influence Steric Influence Impact on Reactivity
This compound3-OCH₃, 4-NO₂-OCH₃ is electron-donating; -NO₂ is strongly electron-withdrawing.Moderate steric hindrance.The push-pull system enhances susceptibility to nucleophilic attack.
3-Methyl-4-nitrobenzonitrile3-CH₃, 4-NO₂-CH₃ is a weaker electron-donating group than -OCH₃. Less steric bulk than -OCH₃.Decreased activation of the aromatic ring compared to the methoxy analog.
4-Methoxy-3-nitrobenzonitrile4-OCH₃, 3-NO₂-NO₂ at the meta position to the nitrile reduces resonance stabilization. Positional change alters steric accessibility.May hinder electrophilic substitution compared to para-nitro derivatives.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety

The functional groups of this compound serve as synthetic handles for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. ijarsct.co.inresearchgate.net

Quinazoline (B50416) and Quinolone Derivatives

Quinazoline and quinolone scaffolds are present in numerous biologically active compounds. ijarsct.co.inresearchgate.netijfmr.com The this compound framework can be a precursor for such structures. For instance, the reduction of the nitro group to an amine provides a key intermediate, 4-amino-3-methoxybenzonitrile. This intermediate can then undergo cyclization reactions to form quinazoline derivatives.

A general strategy involves the reaction of the amino-benzonitrile with a suitable one-carbon synthon, such as dimethylformamide-dimethylacetal (DMF-DMA), followed by cyclization with another amine to construct the quinazoline ring. mdpi.com The synthesis of quinolone derivatives can also be achieved through various synthetic routes, often involving the cyclization of appropriately substituted aniline precursors. researchgate.net

A patent describes the synthesis of a substituted benzonitrile, 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzonitrile, which is then nitrated to introduce a nitro group at the 5-position. google.com This intermediate is a potential building block for quinazoline and quinoline (B57606) kinase inhibitors. google.com

Indole Synthesis from Nitrile Precursors

Indoles are a highly important class of heterocycles with diverse biological activities. researchgate.netchim.it Several classical methods for indole synthesis, such as the Bartoli, Reissert, and Leimgruber–Batcho syntheses, utilize nitroarenes as starting materials. researchgate.netrsc.org The this compound molecule, possessing a nitro group ortho to a methoxy group, is a potential substrate for these reactions.

The Bartoli indole synthesis, for example, involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The presence of a substituent ortho to the nitro group is often crucial for the success of this reaction. wikipedia.org While direct application on this compound is not explicitly detailed in the provided results, the principle of utilizing ortho-substituted nitroarenes is well-established. wikipedia.orgresearchgate.netrsc.org

Modern approaches to indole synthesis also focus on one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline the formation of the indole ring from nitroarenes. researchgate.netrsc.org

Other Heterocyclic Frameworks

The versatile reactivity of this compound and its derivatives allows for their incorporation into a wide array of other heterocyclic systems. The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, nitroacetonitrile, a related building block, is used in the synthesis of isoxazoles. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of six-membered heterocycles and their fused analogs, including pyridines and quinolines. mdpi.com These methods often involve multicomponent reactions and offer advantages in terms of reduced reaction times and improved yields. mdpi.com While not directly mentioning this compound, these advanced synthetic methodologies could potentially be applied to its derivatives for the creation of novel heterocyclic structures.

The reduction of the nitro group to an amine opens up pathways to numerous other heterocyclic systems through condensation and cyclization reactions with various electrophiles. For example, the resulting aminobenzonitrile can be a precursor for triazoloquinazolines, which have shown potential as anticancer agents. ekb.eg

Advanced Research Applications of 3 Methoxy 4 Nitrobenzonitrile and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

3-Methoxy-4-nitrobenzonitrile and its related structures are significant in pharmaceutical and medicinal chemistry, primarily serving as versatile building blocks for more complex molecules with potential therapeutic applications. Their utility spans from the synthesis of reference standards to being precursors for active pharmaceutical ingredients and the direct investigation of their biological effects.

Intermediate in Drug Synthesis.benchchem.comlookchem.com

The chemical structure of this compound, featuring a nitrile, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple reactive sites for organic synthesis. This makes it a valuable intermediate in the creation of a wide array of pharmaceutical compounds. cymitquimica.com

Pharmaceutical reference standards are highly purified compounds used to ensure the quality, purity, and potency of pharmaceutical products. sigmaaldrich.com this compound can be used in the synthesis of these standards. echemi.com For instance, its derivatives are utilized to create analytical standards for impurities that may arise during the manufacturing of active pharmaceutical ingredients (APIs). echemi.com The availability of such reference materials is crucial for regulatory compliance and quality control in the pharmaceutical industry. sigmaaldrich.com

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. this compound serves as a foundational molecule in the multi-step synthesis of various APIs. mdpi.com The nitro and methoxy groups can be chemically modified to introduce different functional groups, leading to the desired therapeutic agent. For example, the reduction of the nitro group to an amine is a common transformation that opens up pathways to a diverse range of bioactive molecules.

One notable example is its use in the synthesis of quinazoline (B50416) derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including anticancer effects. nih.gov For instance, the synthesis of certain (E)-7-methoxy-6-(3-morpholinopropoxy)-4-(styrylphenylamino)quinazoline derivatives with potential antitumor activity involves intermediates derived from related nitrobenzonitrile structures. nih.gov

Table 1: Examples of this compound Derivatives in Synthesis

Derivative Application Reference
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705) Intermediate in the synthesis of quinazoline-based EGFR inhibitors. nih.govlookchem.com
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile Used in the synthesis of pharmaceuticals due to its potential biological activity. bldpharm.com
3-Amino-5-methoxy-4-nitrobenzonitrile A related intermediate used in various organic syntheses. mdpi.com
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Listed as an antineoplastic active pharmaceutical ingredient.
Synthesis of Pharmaceutical Reference Standards

Investigation of Potential Biological Activities.benchchem.combenchchem.com

Beyond its role as a synthetic intermediate, derivatives of this compound have been directly investigated for their own inherent biological activities. The presence of the nitroaromatic scaffold is a key feature in many biologically active compounds.

Nitroaromatic compounds, including derivatives of nitrobenzonitrile, have been explored for their antimicrobial properties. The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial metabolic processes. Research has shown that some nitrobenzonitrile derivatives exhibit activity against various bacterial strains. For example, 2-methoxy-4-methyl-5-nitrobenzonitrile (B12838574) has demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. While direct studies on this compound itself are less common, the activity of its close analogs suggests a potential area for further investigation.

Table 2: Antimicrobial Activity of a Related Nitrobenzonitrile Derivative

Compound Test Organism Activity (MIC) Reference
2-Methoxy-4-methyl-5-nitrobenzonitrile Staphylococcus aureus 50-100 µg/mL
2-Methoxy-4-methyl-5-nitrobenzonitrile Escherichia coli 50-100 µg/mL

MIC = Minimum Inhibitory Concentration

The field of anticancer research has seen significant interest in nitroaromatic compounds. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to be reduced within tumor cells, which are often hypoxic, leading to the formation of reactive species that can induce cell death.

For instance, a derivative, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is noted for its potential anti-cancer effects through enzyme inhibition. lookchem.com Furthermore, studies on related quinazoline derivatives, whose synthesis can start from nitrobenzonitrile precursors, have shown potent inhibitory activity against cancer cell lines such as A431, A549, and BGC-823. nih.gov Another related compound, 2-methoxy-4-methyl-5-nitrobenzonitrile, exhibited significant cytotoxicity in human breast cancer (MCF-7) cells with an IC50 value of approximately 25 µM.

Table 3: Anticancer Activity of Related Nitrobenzonitrile Derivatives

Compound/Derivative Class Cell Line(s) Observed Effect Reference
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Not specified Enzyme inhibitory properties, anti-cancer effect. lookchem.com
Quinazoline derivatives (synthesized from nitrobenzonitrile precursors) A431, A549, BGC-823 Potent growth inhibitory activities (IC50 < 2.0 µM). nih.gov
2-Methoxy-4-methyl-5-nitrobenzonitrile MCF-7 (human breast cancer) Significant cytotoxicity (IC50 ≈ 25 µM).
Benzo[b]furan derivatives (some synthesized using nitro-containing precursors) Various cancer cell lines Significant growth inhibition.

IC50 = Half-maximal inhibitory concentration

Anthelmintic Research

While direct studies on the anthelmintic properties of this compound are not extensively documented in publicly available research, its structural similarity to known anthelmintic agents provides a strong basis for its investigation in this field. The benzonitrile (B105546) scaffold, particularly when substituted with nitro and hydroxyl or iodo groups, is a recurring motif in compounds developed to combat helminth infestations in livestock and domestic animals. google.com

A prominent example is Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile), a crucial flukicide used against both mature and immature liver flukes (Fasciola spp.) in cattle and sheep. cabidigitallibrary.org Research and experimentation have confirmed that 3-iodo-4-hydroxy-5-nitrobenzonitrile and its non-toxic salts possess significant chemotherapeutic properties, demonstrating high activity against parasitic nematodes like Haemonchus contortus and Ancylostoma caninum, as well as trematodes such as Fasciola hepatica. google.com Patents related to these compounds describe their efficacy in controlling helminth infestations at non-toxic dosages. google.com

The synthesis of these potent anthelmintics often involves precursors that are structurally related to this compound. For instance, the development of Nitroxynil involves the hydroxylation of 3-iodo-5-nitrobenzonitrile (B2808628) precursors. smolecule.com The metabolic pathways of these drugs also produce related structures; for example, a metabolite of Nitroxynil is 3-iodo-4-methoxy-5-aminobenzonitrile. cabidigitallibrary.org Given that this compound serves as a versatile building block in organic synthesis, its potential as a precursor or analogue in the development of new anthelmintic drugs is an active area of interest. The exploration of derivatives of this compound could lead to novel compounds with improved efficacy, broader spectrum of activity, or better safety profiles for veterinary medicine. smolecule.com

Drug Discovery and Development

This compound is recognized as a valuable building block in medicinal chemistry, primarily serving as a synthetic intermediate for the creation of more complex, pharmaceutically active molecules. smolecule.com Its defined chemical structure, featuring methoxy, nitro, and nitrile functional groups, allows for a wide range of chemical modifications, making it a key component in the early stages of drug discovery and development.

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its primary characteristics, such as potency and selectivity, while minimizing undesirable properties. This compound and its derivatives serve as foundational scaffolds for this process. The presence of reactive sites—the nitro group, the methoxy group, and the aromatic ring itself—allows for systematic structural modifications.

Key optimization strategies involving this scaffold include:

Reduction of the Nitro Group: The nitro group (-NO₂) can be readily reduced to an amino group (-NH₂), yielding 3-Methoxy-4-aminobenzonitrile. This transformation dramatically alters the electronic properties and basicity of the molecule, opening up new avenues for creating derivatives with different biological activities.

Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution, allowing for the fine-tuning of properties like solubility and lipophilicity.

Modifications to the Benzonitrile Core: The core structure can be altered to enhance binding affinity to a biological target. For example, related benzonitrile compounds are used to synthesize derivatives with enhanced biological activity against specific targets.

This structured approach, where derivatives are systematically synthesized and tested, is fundamental to the hit-to-lead (H2L) optimization process, aiming to develop potent and safe drug candidates. nih.gov

Target identification is the process of identifying molecular targets (e.g., enzymes, receptors) that play a causative role in a disease. nih.gov Once a target is identified, it must be validated to confirm that modulating its activity will have a therapeutic effect. nih.gov While this compound itself is not typically used to identify new targets, it and its derivatives play a role in validating them.

In this context, libraries of small molecules are often screened against a potential drug target. As a versatile chemical intermediate, this compound can be used to generate a focused library of related compounds. nih.gov These compounds can then be tested in biological assays to see if they interact with the identified target.

The process typically involves:

Hypothesis-Driven Screening: Based on the structure of a known ligand or the active site of a target protein, a library of compounds, including derivatives of this compound, is designed and synthesized. nih.gov

Assay Development: High-throughput screening assays are used to test the library of compounds for activity against the target.

Hit Confirmation and Validation: Compounds that show activity ("hits") are further studied to confirm their interaction with the target and to understand their mechanism of action.

Proteomics, the large-scale study of proteins, is an evolving technology platform with the potential to identify novel proteins that could serve as drug targets. nih.gov Compounds derived from this compound could be used as chemical probes in these studies to help validate the function of newly discovered proteins.

Lead Compound Optimization

Material Science Research and Applications

The unique electronic and structural properties of this compound and its related structures make them valuable in the field of material science. The presence of a polarizable nitro group and a nitrile group on an aromatic ring allows these compounds to be incorporated into various materials to enhance their functional properties. scbt.com

Development of New Functional Materials

Functional materials are designed to possess specific properties that can be exploited for a particular application. Benzonitrile derivatives are used in the development of specialty polymers and functional materials. scbt.comchemimpex.com Incorporating structures like this compound into polymer matrices can enhance key properties such as thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and electronics.

The high energy content and stability of nitro compounds also make them crucial in the study of energetic materials. scbt.com Furthermore, the ability of nitrile derivatives to act as ligands in coordination chemistry opens up possibilities for creating novel metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional attributes. nih.gov

Table 1: Enhanced Material Properties via Benzonitrile Derivatives

PropertyEnhancement TypeApplication Area
Thermal StabilityIncreasedElectronics, High-Performance Polymers
Chemical ResistanceImprovedProtective Coatings, Resins
Optical PropertiesTunableOptoelectronics, NLO Materials
Coordination AbilityLigand FormationMOFs, Catalysis

This table summarizes properties enhanced by incorporating benzonitrile derivatives into various materials, based on findings from sources nih.govresearchgate.net.

Application in Optoelectronic Materials

Optoelectronic materials interact with both light and electricity and are the foundation of devices like LEDs, solar cells, and optical sensors. Research indicates that derivatives of this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The combination of electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups creates a charge-transfer character within the molecule, which is a desirable feature for nonlinear optical (NLO) materials.

For instance, studies on 4-Nitrobenzonitrile (B1214597), a structurally related compound, show that it crystallizes in a non-centrosymmetric space group, a prerequisite for second-harmonic generation (SHG), an NLO property. researchgate.net Crystals of 4-Nitrobenzonitrile have been found to possess a wide optical transparency window and an SHG efficiency 4.5 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP), making them useful for photonic applications. researchgate.net The synthesis of more complex derivatives, such as those incorporating stilbazolium tosylate moieties, further highlights the utility of the benzonitrile scaffold in creating advanced NLO materials. researchgate.net The strategic design of molecules based on the this compound framework allows for the tuning of optoelectronic properties for specific device applications.

Polymer Chemistry and Advanced Composites

This compound and its derivatives are notable as precursors in the synthesis of high-performance polymers and advanced composites, particularly in the realm of thermosetting resins. wikipedia.orgechemi.combritannica.com These materials are characterized by their irreversible hardening process, known as curing, which results in a rigid, three-dimensional network structure. wikipedia.orgechemi.comquora.com This structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the final product. mdpi.comresearchgate.net

A significant application lies in the formation of phthalonitrile-based resins. mdpi.commdpi.com These resins are synthesized through the reaction of nitro-substituted benzonitriles, like 4-nitrophthalonitrile, with various monomers. mdpi.comresearchgate.netresearchgate.net The resulting polymers exhibit outstanding thermal and oxidative stability, making them suitable for use in extreme environments, such as those encountered in aerospace and electronics. mdpi.comresearchgate.net For instance, the incorporation of a phosphazene ring into the phthalonitrile (B49051) structure can enhance thermal stability, although it may decrease the thermal decomposition temperature in some cases. mdpi.com

The versatility of these compounds allows for the creation of polymers with tailored properties. By incorporating different functional groups, researchers can modify characteristics like solubility, processability, and refractive index. researchgate.netncl.res.in For example, the introduction of flexible alkoxy chains can improve the processability of otherwise rigid polymers. ncl.res.in Similarly, the presence of a nitro group can increase the refractive index of polyamides, a desirable property for optical applications. researchgate.net

The development of advanced composites often involves reinforcing a polymer matrix with materials like glass or carbon fibers to enhance its mechanical properties. mdpi.comresearchgate.net Phthalonitrile resins derived from this compound and similar compounds are excellent candidates for the matrix material in such composites due to their high strength-to-weight ratio and thermal resistance. mdpi.comresearchgate.net These composites find applications in various industries, including aerospace, automotive, and marine engineering. mdpi.comresearchgate.net

Interactive Table: Properties of Phthalonitrile-Based Polymers

PropertyDescriptionResearch Findings
Thermal StabilityThe ability of a material to resist degradation at high temperatures.Phthalonitrile resins exhibit excellent thermal stability, with some cured resins showing a 5% weight loss temperature (Td5%) as high as 575°C. mdpi.comresearchgate.net The incorporation of certain structures, like phosphazene rings, can influence this property. mdpi.com
Mechanical StrengthThe ability of a material to withstand an applied load without failure or plastic deformation.Composites made with phthalonitrile resins demonstrate high storage modulus and tensile strength, with some polyimide films reaching up to 115 MPa. researchgate.netpsu.edu
ProcessabilityThe ease with which a material can be shaped into a final product.The introduction of flexible side chains, such as alkoxy groups, can improve the solubility and lower the transition temperatures of high-performance polymers, facilitating their processing. ncl.res.in
Refractive IndexA measure of how much light is bent when it passes through a material.The incorporation of nitro groups into the polymer structure can increase the refractive index, which is beneficial for optical applications. researchgate.net

Agrochemical Research

In the field of agrochemical research, this compound and its derivatives serve as important intermediates in the development of new crop protection agents. lookchem.comchemimpex.com The unique chemical structure of these compounds, featuring a combination of methoxy, nitro, and nitrile functional groups, allows for the synthesis of a diverse range of molecules with potential herbicidal and pesticidal activities. lookchem.com

Development of Pesticides and Herbicides

The synthesis of novel pesticides and herbicides often relies on the chemical modification of existing scaffolds to enhance efficacy and selectivity while minimizing environmental impact. nih.govmdpi.com this compound provides a versatile building block for such modifications. The nitro group can be readily reduced to an amino group, which can then be further functionalized. libretexts.org Similarly, the nitrile group can undergo various transformations to introduce different functionalities.

For example, derivatives of 4-hydroxy-3-nitrobenzonitrile (B1293937) have shown potential as scaffolds for new antibiotics and have been investigated for their efficacy against certain helminth infestations in animals. While not a direct derivative of this compound, this highlights the potential of the underlying nitrobenzonitrile structure in developing bioactive compounds. The methoxy group in this compound can also influence the biological activity and physical properties of the final product, such as its lipophilicity, which can affect its uptake and translocation in plants.

Investigation of Crop Protection Agents

The investigation of new crop protection agents involves screening large libraries of compounds for their biological activity against target pests and weeds. mdpi.com The synthesis of such libraries is facilitated by the use of versatile intermediates like this compound. Its derivatives can be used to create a wide array of chemical structures, increasing the chances of discovering a compound with the desired biological profile. lookchem.comnbinno.com

The development of modern herbicides aims for high efficiency at low application rates and unique mechanisms of action to combat resistance. nih.gov The structural diversity that can be achieved starting from this compound allows for the exploration of new chemical spaces and potentially novel modes of action. For instance, the compound can be used in the synthesis of heterocyclic compounds, which are a common feature in many commercial pesticides and herbicides.

Dye and Pigment Industry Applications

The vibrant colors that define the dye and pigment industry are often derived from complex organic molecules. This compound and its derivatives play a role as intermediates in the synthesis of these colorants. cymitquimica.comgoogle.com

Synthesis of Organic Dyes and Pigments

The chemical structure of this compound provides a foundation for building the chromophoric systems responsible for color. google.com The nitro and nitrile groups are key functionalities that can be chemically transformed to create conjugated systems, which are essential for a molecule to absorb visible light and thus appear colored. google.com

For example, the related compound 3-nitro-4-methoxybenzoic acid is a crucial intermediate in the production of important red organic pigments. google.com Through a series of reactions including acylation, condensation with aniline (B41778) derivatives, and reduction, it is converted into pigments like C.I. Pigment Red 31, 146, 176, and 184. google.com Similarly, it can be used to synthesize 3-amino-4-methoxybenzamide, an intermediate for C.I. Pigment Red 245. google.com While these examples start from the benzoic acid derivative, the benzonitrile can be a precursor to such acids, highlighting its relevance in this synthetic pathway. Furthermore, 3-methoxybenzonitrile (B145857) itself has been used in the synthesis of new organic pigments. sigmaaldrich.com

Colorant Development and Performance Studies

The development of new colorants is not just about achieving a specific hue but also about ensuring the performance of the dye or pigment. This includes properties like lightfastness, thermal stability, and solubility in different media. The molecular structure of the colorant, which can be derived from intermediates like this compound, plays a critical role in determining these properties.

Advanced Chemical Reagents and Building Blocks in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. cymitquimica.com Its structure, featuring a nitrile group, a nitro group, and a methoxy group on a benzene ring, offers multiple reaction sites. This allows for the strategic construction of complex molecular architectures, particularly those found in pharmaceuticals and agrochemicals. chemimpex.com The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, influencing its reactivity in various transformations.

The primary utility of this compound in synthesis stems from the chemical reactivity of its functional groups. The nitro group is readily reduced to an amine, the nitrile group can be hydrolyzed or transformed into other functional moieties, and the aromatic ring itself can participate in substitution reactions.

Key Synthetic Transformations:

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amino group (-NH2), yielding 3-methoxy-4-aminobenzonitrile. This reaction is typically achieved with high efficiency using standard reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metal-acid systems such as iron in acidic media. smolecule.com This amino derivative is a critical precursor for building heterocyclic rings, such as quinazolines, benzimidazoles, and other systems of medicinal interest.

Nucleophilic Aromatic Substitution: The methoxy group can be replaced via nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reactions involving the nitro group. The presence of the strongly electron-withdrawing nitro group ortho to the methoxy group facilitates this type of reaction.

Synthesis of Heterocyclic Systems: As a substituted o-nitroaniline precursor (after reduction), 3-methoxy-4-aminobenzonitrile is invaluable. For instance, o-aminobenzonitriles are classic starting materials for the Friedländer annulation and related reactions to form quinoline (B57606) and quinazoline scaffolds. The synthesis of complex heterocyclic compounds is a major application of benzonitrile derivatives in medicinal chemistry. nih.govresearchgate.net

Derivatization: The core structure of this compound can be further modified to create a library of advanced intermediates. For example, bromination can lead to compounds like 2-bromo-6-methoxy-4-nitrobenzonitrile, introducing another reactive handle for cross-coupling reactions or further substitutions. smolecule.com

The strategic application of these reactions allows chemists to use this compound as a foundational element for constructing elaborate molecules.

Table 1: Synthetic Applications of this compound

Reaction TypeReagents & ConditionsProductSignificanceReference
Nitro Group ReductionH₂, Pd/C3-Methoxy-4-aminobenzonitrileKey intermediate for heterocycle synthesis
Nucleophilic SubstitutionNucleophiles (e.g., NaOCH₃)Various substituted benzonitrilesModification of the aromatic core
OxidationStrong oxidizing agents (e.g., KMnO₄)Quinones and other oxidized derivativesAccess to different classes of compounds

Future Directions and Emerging Research Avenues

Computational Drug Design and In Silico Screening

Computational methods are becoming indispensable in modern drug discovery, and 3-Methoxy-4-nitrobenzonitrile serves as a relevant scaffold in this domain. In silico screening, which involves computer-based simulations to predict the interaction of a molecule with a biological target, is a key area of future research.

Recent studies have already demonstrated the power of this approach. For example, an in silico screening aimed at improving the potency of a series of compounds suggested that the introduction of a methoxy (B1213986) group at a specific position would be beneficial. ucl.ac.uk This computational insight led directly to the synthesis and investigation of molecules like this compound. ucl.ac.uk

Future research will likely involve:

Pharmacophore-Based Screening: Using the known structural features of this compound to search large chemical databases for novel compounds with similar potential biological activity. This technique has been successfully applied to identify inhibitors for targets like phosphodiesterase 4 (PDE4). plos.org

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of specific enzymes or receptors. This helps in predicting binding affinity and guiding the design of more potent and selective drug candidates. plos.orgresearchgate.net

ADMET Profiling: Computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net

These computational strategies accelerate the drug development pipeline, reduce costs, and minimize the need for extensive experimental screening. nih.gov

Flow Chemistry and Continuous Manufacturing of Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile derivatives, including this compound, is undergoing a technological transformation with the adoption of flow chemistry and continuous manufacturing. These methods offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

A prime example is the industrial-scale production of this compound itself, where continuous flow nitration has been successfully implemented. This approach allows for precise control over reaction parameters, such as temperature and residence time, leading to superior outcomes.

Key research and development trends in this area include:

Enhanced Safety and Control: Flow reactors minimize the volume of hazardous materials at any given time and offer superior heat transfer, which is crucial for highly exothermic reactions like nitration.

Improved Yield and Purity: Continuous flow nitration of related precursors has been shown to achieve yields of 95% with 99% purity. Optimizing residence time (e.g., to 30 seconds) can significantly minimize the formation of byproducts.

Reduced Reaction Times: Flow systems have demonstrated the ability to drastically cut reaction times, in some cases from several hours in a batch reactor to mere minutes. mdpi.com

Process Automation: Integrating flow reactors with automated control systems enables consistent production quality and facilitates easier scale-up from the laboratory to industrial manufacturing.

ParameterBatch ProcessingContinuous Flow Processing
Yield Variable, often lowerHigh, up to 95%
Purity May require extensive purificationHigh, up to 99%
Reaction Time Hours to days mdpi.comSeconds to minutes mdpi.com
Safety Higher risk with large volumesEnhanced safety, small volumes
Scalability ChallengingStraightforward

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable chemical processes is a global priority, and the synthesis of benzonitriles is an active area for this research. Future work will focus on discovering and optimizing novel catalytic systems that are environmentally benign, cost-effective, and highly efficient.

Emerging catalytic strategies that could be applied to the synthesis of this compound include:

Nanostructured Catalysts: Systems like Ag(I)/Cr2O3 have been reported for the direct oxidative cyanation of C-H bonds, offering a green and economical route to benzonitriles. researchgate.net

Photoredox Catalysis: Using visible light as a renewable energy source to drive reactions. Organic photoredox catalysts such as 4CzIPN can generate reactive species like the azide (B81097) radical, which facilitates the conversion of alcohols or methyl arenes into aryl nitriles under mild conditions. researchgate.net

Ionic Liquids: These compounds can act as recyclable catalysts and solvents, simplifying product separation and reducing waste. Green synthesis routes using ionic liquids have been developed to produce benzonitrile from benzaldehyde (B42025) with 100% yield, eliminating the need for metal catalysts. rsc.org

Palladium Catalysis for C-C Coupling: For creating more complex derivatives, palladium catalysts like Pd(PPh3)4 have proven effective for Suzuki and Stille coupling reactions on related nitrobenzonitrile structures. acs.org

These advanced catalytic methods move away from harsh reagents and conditions, contributing to a greener chemical industry.

Biocatalysis and Chemoenzymatic Approaches

The use of enzymes (biocatalysis) offers a highly selective and sustainable alternative to traditional chemical synthesis. Research into biocatalytic routes for producing and modifying benzonitriles is a promising future direction.

Key areas of exploration include:

Enzymatic Synthesis of Nitriles: Researchers have discovered enzymes with "promiscuous" activity that can catalyze novel reactions. For instance, galactose oxidase has been repurposed for the one-pot conversion of alcohols into nitriles using only molecular oxygen and ammonia (B1221849), completely avoiding toxic cyanide reagents. uva.nl Other enzymes like aldoxime dehydratase are also being explored for nitrile synthesis. nih.gov

Enzymatic Hydrolysis of Nitriles: Nitrilase enzymes can selectively hydrolyze the nitrile group. Whole-cell nitrilase from the bacterium Gordonia terrae has been effectively used to convert the closely related compound 4-hydroxy-3-methoxybenzonitrile (B1293924) into vanillic acid, demonstrating the potential for biocatalytic modification of these scaffolds. researchgate.net

Chemoenzymatic Synthesis: This approach combines enzymatic steps with traditional chemical reactions to create efficient and novel synthetic pathways. For example, a laccase enzyme can be used to generate an intermediate that then reacts with a nitrile-containing compound to form complex structures with all-carbon quaternary stereocenters. acs.org

Biocatalytic methods operate under mild conditions (e.g., neutral pH, room temperature) and can achieve high levels of enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. uva.nltandfonline.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully optimize the complex chemical reactions involved in synthesizing this compound, researchers are turning to advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring. These tools provide real-time data on reaction kinetics, intermediate formation, and product purity. spectroscopyonline.com

Future applications in this area will leverage:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants and products by monitoring their unique functional group signals (e.g., the C≡N stretch around 2230 cm⁻¹ or the NO₂ stretch near 1520 cm⁻¹). spectroscopyonline.com

Optofluidic Microreactors: Combining microfluidics with spectroscopy allows for the analysis of very small sample volumes and enables the detection of transient intermediates in fast reactions, such as those in photocatalysis. researchgate.net

Real-Time Process Optimization: By continuously monitoring a reaction, chemists can dynamically adjust parameters like temperature or reagent flow rate to maximize yield and minimize impurities, which is especially valuable in continuous manufacturing settings. numberanalytics.com

TechniqueInformation ProvidedApplication in Synthesis
Mid-IR/Raman Spectroscopy Functional group transformation, concentration profiles spectroscopyonline.comReal-time tracking of nitrile and nitro group conversion.
Near-Infrared (NIR) Spectroscopy Quantitative analysis in complex mixtures spectroscopyonline.comMonitoring reaction endpoints in industrial reactors.
X-Ray Diffraction (XRD) Changes in crystalline structure, phase transitions mdpi.comIn situ monitoring of solid-state reactions or product crystallization.
Transient Absorption Spectroscopy Detection of short-lived intermediates researchgate.netStudying the mechanism of photocatalytic reactions.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. nso-journal.org For a target molecule like a derivative of this compound, AI can propose and evaluate synthetic routes with a level of speed and comprehensiveness that surpasses human capability.

The integration of AI in chemical synthesis is advancing on several fronts:

Retrosynthesis Prediction: AI models, trained on vast databases of known chemical reactions, can deconstruct a complex target molecule into simpler, commercially available starting materials. engineering.org.cn These tools can propose multiple viable synthetic pathways, ranked by feasibility, cost, or environmental impact. rsc.orgpharmafeatures.com

Reaction Outcome Prediction: Beyond just suggesting routes, ML models can predict the likely products, yields, and even stereoselectivity of a given reaction under specific conditions. rsc.org This helps chemists to avoid unpromising pathways and focus on those with the highest chance of success.

Automated Synthesis: The ultimate goal is to couple AI-driven synthesis planning with robotic lab automation. Such systems can not only design a synthetic route but also physically execute the reactions, purify the products, and analyze the results, creating a fully autonomous discovery cycle. pharmafeatures.com

Q & A

Q. What are the established synthetic routes for 3-Methoxy-4-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of a methoxy-substituted benzoyl precursor. For example, nitration of 3-methoxybenzonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro derivative. Key parameters include temperature (0–5°C to avoid over-nitration), stoichiometry (excess nitrating agent), and post-reaction neutralization. Purity (>97%) is confirmed via HPLC or GC-MS, with impurities often linked to incomplete nitration or byproduct formation (e.g., di-nitro derivatives) .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CPrevents decomposition
Reaction Time2–4 hoursMinimizes side reactions
Nitrating Agent1.2–1.5 equivalentsAvoids over-nitration

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Multi-modal spectroscopy is recommended:
  • FT-IR : Confirms functional groups (e.g., C≡N stretch ~2230 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.9 ppm) and aromatic proton environments. Nitro groups deshield adjacent carbons (δ ~120–140 ppm) .
  • UV-Vis : Identifies π→π* transitions (λmax ~270–300 nm) for electronic structure analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Avoid dust generation; collect spills with non-sparking tools and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Room-temperature storage is permissible for short-term use (<1 month), but prolonged exposure to heat/moisture accelerates hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate vibrational frequencies and NMR chemical shifts. Discrepancies arise from solvent effects or crystal packing; implicit solvent models (e.g., PCM) improve alignment with experimental FT-IR/NMR . For example, computed vs. experimental NO₂ stretching frequencies may deviate by <10 cm⁻¹, requiring harmonic scaling factors .

Q. What strategies optimize the regioselectivity of nitration in methoxybenzonitrile derivatives?

  • Methodological Answer :
  • Directing Groups : Methoxy (-OCH₃) is a strong ortho/para director, but steric hindrance from the nitrile group favors para-nitration.
  • Acid Catalysis : Use H₂SO₄ to protonate the nitrile, reducing electron-withdrawing effects and enhancing nitration efficiency .
  • Competitive Experiments : Compare yields under varying Brønsted/Lewis acid conditions (e.g., HNO₃ vs. AcONO₂).

Q. How do pH and temperature influence the hydrolytic degradation of this compound?

  • Methodological Answer : Hydrolysis pathways are studied via accelerated stability testing:
  • Acidic Conditions (pH <3) : Nitrile converts to carboxylic acid (via intermediate amide).
  • Alkaline Conditions (pH >10) : Rapid degradation to nitro-phenolate derivatives.
  • Kinetic Analysis : Arrhenius plots (25–60°C) determine activation energy (Ea) for shelf-life prediction .

Q. What molecular docking insights exist for this compound in enzyme inhibition studies?

  • Methodological Answer : Docking simulations (AutoDock Vina) reveal interactions with targets like cytochrome P450. The nitro group forms hydrogen bonds with active-site residues (e.g., Arg-125), while methoxy enhances hydrophobic binding. Validation requires correlating docking scores (ΔG) with in vitro IC₅₀ values .

Q. How can impurities in this compound batches be analytically traced and mitigated?

  • Methodological Answer :
  • LC-MS/MS : Identifies common impurities (e.g., 3-Methoxy-2-nitrobenzonitrile isomer).
  • Recrystallization : Use ethanol/water (7:3 v/v) to remove polar byproducts.
  • Process Adjustments : Reduce reaction time or lower nitrating agent equivalents to suppress di-nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.